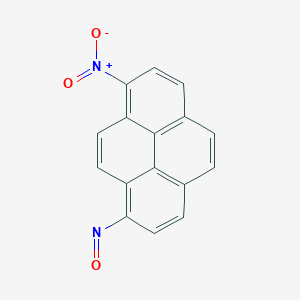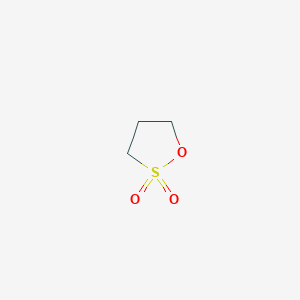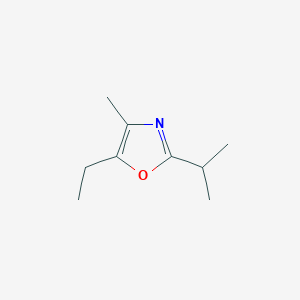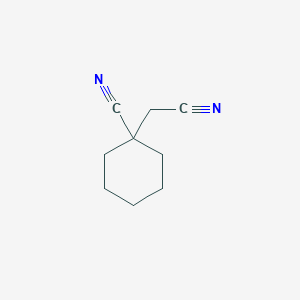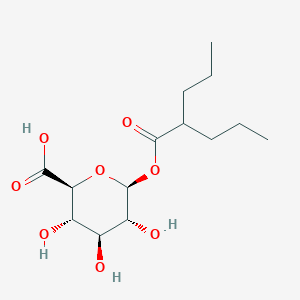
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide, also known as NBCAO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NBCAO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 301.7 g/mol.
作用機序
The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can undergo redox reactions and generate ROS such as superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to inhibit the activity of enzymes such as catalase and superoxide dismutase, which are involved in the scavenging of ROS. The generation of ROS and inhibition of antioxidant enzymes can lead to oxidative stress and cell death.
生化学的および生理学的効果
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been shown to have several biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can induce apoptosis in cancer cells by activating the caspase pathway. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to have anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and scavenging ROS. In vivo studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
The advantages of using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments include its unique properties, such as its ability to generate ROS and induce apoptosis in cancer cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is also relatively easy to synthesize and has a high purity. However, there are also limitations to using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can also be unstable in aqueous solutions and requires careful handling and storage.
将来の方向性
There are several future directions for the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. One area of research is the development of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide-based therapies for cancer and other diseases. The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide needs to be further elucidated to optimize its therapeutic potential. Another area of research is the investigation of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide as a natural herbicide and its potential use in sustainable agriculture. The optical properties of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide also need to be further studied for its potential use in the development of organic light-emitting diodes. Overall, the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has the potential to lead to significant advances in various fields of science and technology.
合成法
The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves the reaction between 4-chloroaniline and 4-nitrobenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been extensively studied, and several methods have been developed to optimize the reaction conditions and improve the yield of the product.
科学的研究の応用
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been widely used in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In agriculture, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its pesticidal properties and its potential use as a natural herbicide. In materials science, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been investigated for its optical properties and its potential use in the development of organic light-emitting diodes.
特性
CAS番号 |
19865-63-5 |
|---|---|
製品名 |
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide |
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H |
InChIキー |
LBLMRAOIJSVGSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



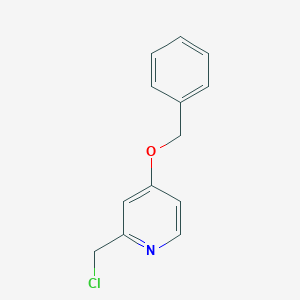




![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)


